

Unlocking the Therapeutic Promise of 4-Hydroxy-6-methylquinoline Derivatives

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Compound of Interest

Compound Name: **4-Hydroxy-6-methylquinoline**

Cat. No.: **B1583873**

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The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a broad spectrum of biological activities.^{[1][2][3]} Among these, derivatives of **4-Hydroxy-6-methylquinoline**, a specific subclass of 4-quinolones, have emerged as particularly promising candidates for therapeutic development.^{[4][5]} Their versatile structure allows for extensive modification, leading to the generation of potent agents targeting a range of diseases. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, offering field-proven insights for professionals in drug discovery and development.

Synthetic Pathways: From Precursors to Potent Derivatives

The synthesis of 4-hydroxyquinoline derivatives is well-established, with several reliable methods available to researchers. A commonly employed method is the Conrad-Limpach reaction.^[4] Additionally, modified Mannich and Knoevenagel condensation reactions provide versatile routes to a variety of derivatives.^[4] Other synthetic strategies involve the cyclization of chalcones and reactions starting from commercially available anilines.^{[6][7]} The choice of synthetic route is often dictated by the desired substitutions on the quinoline core, allowing for the strategic design of molecules with specific biological targets in mind. A generalized workflow for synthesizing these derivatives often involves the initial formation of the core quinoline ring followed by functional group modifications.



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Caption: Generalized workflow for the synthesis and screening of **4-Hydroxy-6-methylquinoline** derivatives.

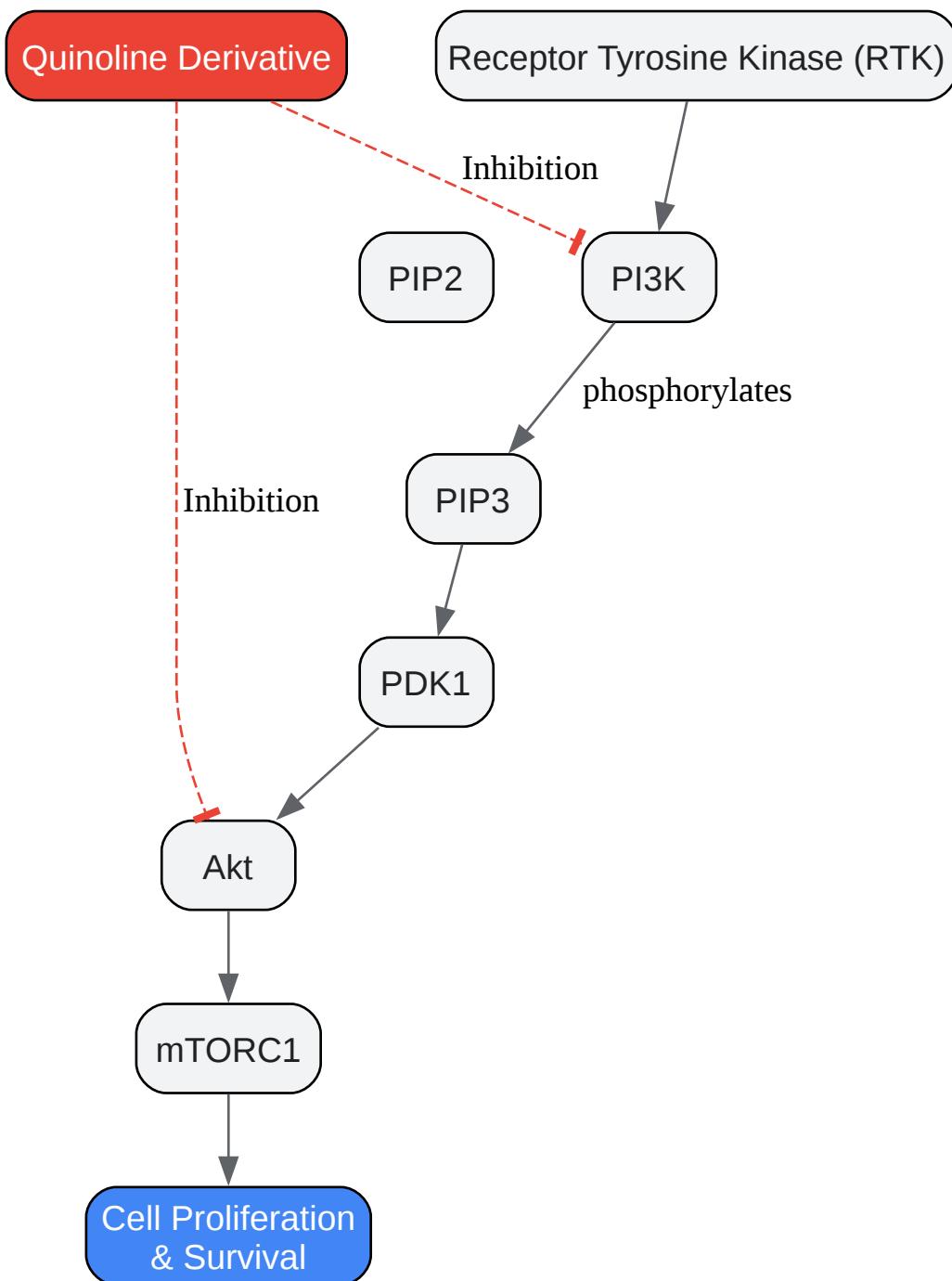
Diverse Biological Activities: A Multi-Target Approach

4-Hydroxy-6-methylquinoline derivatives have demonstrated a remarkable range of biological activities, positioning them as valuable leads for various therapeutic areas.

Anticancer Activity

The anticancer potential of quinoline derivatives is one of their most investigated properties.^[8] These compounds exert their effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth.^{[8][9][10][11]}

Mechanism of Action: A primary mode of action is the inhibition of key signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt/mTOR pathway.^{[2][9]} By disrupting these signals, the derivatives can halt cell proliferation and survival. Furthermore, many quinoline-based compounds function as kinase inhibitors, targeting enzymes like c-Met and EGFR which are crucial for cancer progression.^{[12][13][14]}



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Cytotoxicity Data: Several derivatives have shown potent cytotoxic effects against a range of cancer cell lines.

Compound ID	Cancer Cell Line	IC ₅₀ (µM)	Reference
20	Colo 320 (resistant)	4.61	[4]
13b	Colo 320 (resistant)	4.58	[4]
20	Colo 205 (sensitive)	2.34	[4]
13a	Colo 205 (sensitive)	11.86	[4]
3g	HCT116 (Colon)	Promising	[15]
3j	MCF-7 (Breast)	82.9% growth reduction	[10]

Experimental Protocol: MTT Assay for Cell Viability This protocol is fundamental for assessing the cytotoxic effects of newly synthesized compounds.[9]

- Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the **4-Hydroxy-6-methylquinoline** derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Antimicrobial Activity

The quinoline core is a well-known pharmacophore in antimicrobial agents. Derivatives of **4-Hydroxy-6-methylquinoline** have demonstrated activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[\[6\]](#)[\[7\]](#)[\[16\]](#)[\[17\]](#) This makes them attractive scaffolds for developing new anti-infective drugs to combat antimicrobial resistance.[\[16\]](#)

Antimicrobial Spectrum: Studies have shown that specific derivatives are potent against clinically relevant strains.

Derivative Type	Target Organism	MIC (μ g/mL)	Reference
Quinoline-pyrazole hybrid	Aspergillus fumigatus	0.98	[16]
Quinoline-pyrazole hybrid	Candida albicans	0.49	[16]
Quinoline-pyrazole hybrid	Staphylococcus aureus	1.95	[16]
Quinoline-pyrazole hybrid	Escherichia coli	0.49	[16]
Indole-substituted quinoline	P. aeruginosa	10 ± 1.5	[18]
Indole-substituted quinoline	S. aureus (MRSA)	20 ± 3.3	[18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

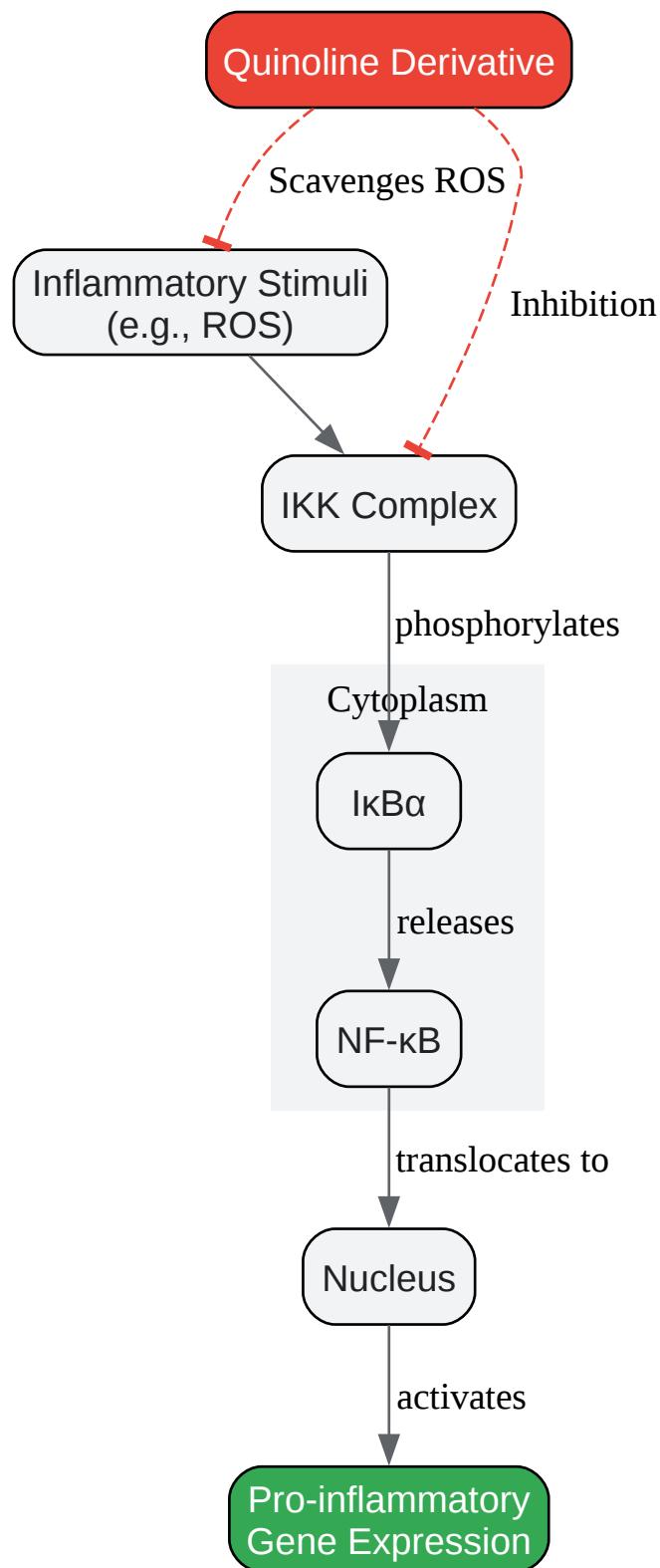
- **Inoculum Preparation:** Prepare a standardized suspension of the target microorganism (e.g., S. aureus) corresponding to a 0.5 McFarland standard.
- **Compound Dilution:** Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
- **Inoculation:** Add the prepared microbial suspension to each well. Include positive (microorganism without compound) and negative (broth only) controls.

- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are underlying factors in many diseases. Some 4-hydroxyquinoline derivatives have shown significant anti-inflammatory and antioxidant properties.[\[19\]](#)

Mechanism of Action: These derivatives can reduce inflammation by inhibiting enzymes like cyclooxygenase-2 (COX-2).[\[20\]](#) Their antioxidant effects are attributed to their ability to scavenge free radicals and reduce oxidative stress markers, such as 8-isoprostanate.[\[19\]](#) This activity is often linked to the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[\[19\]](#)[\[21\]](#)

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Caption: Modulation of the NF-κB inflammatory pathway by antioxidant quinoline derivatives.

One study demonstrated that a synthetic quinoline derivative was about five times more potent than diclofenac in reducing xylene-induced ear edema in mice, a common model for acute inflammation.[20]

Neuroprotective Properties

The antioxidant capabilities of certain quinoline derivatives extend to neuroprotection, showing promise for treating neurodegenerative diseases like Parkinson's and conditions such as cerebral ischemia/reperfusion.[19][22][23]

Mechanism of Action: The primary neuroprotective mechanism involves mitigating oxidative stress, which is a key contributor to neuronal damage.[22][23] Compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have been shown to reduce oxidative stress, inhibit inflammation and apoptosis in neurons, and enhance the body's own antioxidant defense systems.[24][25] In animal models of Parkinson's disease, HTHQ administration led to a significant decrease in oxidative stress markers and improved motor coordination.[19][24]

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for designing more effective drugs. For 4-hydroxyquinoline derivatives, specific substitutions on the quinoline ring significantly influence their potency and selectivity.

- **C-7 Position:** The presence of a chloro group at the C-7 position is often optimal for antimalarial activity.[26]
- **C-4 Position:** A dialkylaminoalkyl side chain at the C-4 position is important for activity. Substituting a hydroxyl group on one of the ethyl groups of the tertiary amine can reduce toxicity.[26]
- **C-3 and C-6 Positions:** Modifications at these positions can be critical for anticancer and antimicrobial effects. For instance, inserting an arylidene-semicarbazone moiety at the C-6 position has yielded compounds with high antiproliferative activity.[27] Similarly, substitutions at C-6 appear essential for increasing anti-mycobacterial effects.[17]

Conclusion and Future Outlook

4-Hydroxy-6-methylquinoline derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy across anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications underscores their therapeutic potential. The core scaffold is synthetically accessible and amenable to extensive modification, allowing for the fine-tuning of biological activity.

Future research should focus on optimizing lead compounds to improve their pharmacological profiles, including bioavailability and target selectivity.^[8] Exploring novel targets and leveraging advanced drug design techniques will be crucial.^[13] Furthermore, investigating the use of these derivatives in combination therapies could open new avenues for treating complex diseases like cancer and multidrug-resistant infections.^[13] The continued exploration of this chemical space is poised to deliver the next generation of innovative therapeutics.

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